molecular formula C15H16O2 B15196071 ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane CAS No. 87607-32-7

((2-(2-Naphthalenyl)ethoxy)methyl)oxirane

Cat. No.: B15196071
CAS No.: 87607-32-7
M. Wt: 228.29 g/mol
InChI Key: YWANCGDDTYTIGS-UHFFFAOYSA-N
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Description

((2-(2-Naphthalenyl)ethoxy)methyl)oxirane: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a naphthalene moiety through an ethoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane typically involves the reaction of 2-naphthol with an appropriate epoxide precursor. One common method includes the alkylation of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyl)ethanol, which is then converted to this compound through epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product .

Scientific Research Applications

Chemistry: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .

Industry: Industrially, this compound is used in the production of specialty polymers and resins. Its unique structural properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

  • 2-[(2-Ethoxy-1-naphthalenyl)methyl]oxirane
  • 2-[(2-Naphthyloxy)methyl]oxirane

Comparison: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is unique due to its specific ethoxy methyl linkage to the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxirane ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

87607-32-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2-naphthalen-2-ylethoxymethyl)oxirane

InChI

InChI=1S/C15H16O2/c1-2-4-14-9-12(5-6-13(14)3-1)7-8-16-10-15-11-17-15/h1-6,9,15H,7-8,10-11H2

InChI Key

YWANCGDDTYTIGS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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